molecular formula C15H14BrN5O B2731694 4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine CAS No. 320415-87-0

4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Cat. No. B2731694
CAS RN: 320415-87-0
M. Wt: 360.215
InChI Key: VXGJRZLONUTTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine” is a complex organic molecule. It contains a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with a morpholine group and a 4-bromophenyl group .

Scientific Research Applications

Antihypertensive Applications

A study presented the synthesis of a series of 1,2,4-triazolo[1,5-alpha]pyrimidines, which included morpholine derivatives, showing potential as antihypertensive agents. This research highlighted the chemical versatility and potential therapeutic applications of triazolopyrimidine compounds in cardiovascular health (Bayomi et al., 1999).

Anticancer Evaluation

Another study focused on the synthesis and antitumor evaluation of new morpholine-based heterocycles. The research indicated promising activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines for certain synthesized compounds, showcasing the potential of morpholine derivatives in oncology (Muhammad et al., 2017).

Antimicrobial Activities

Research on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including those with morpholine, indicated that some compounds exhibited good or moderate activities against various microorganisms. This study supports the potential use of such compounds in combating microbial infections (Bektaş et al., 2007).

Solid Phase Synthesis and Antimicrobial Activity

The efficient solid-phase synthesis of novel triazolo[1,5-a]pyrimidine derivatives from biologically active morpholinone amine was demonstrated, with significant antimicrobial activity against various bacterial and fungal strains. This research underscores the effectiveness of these compounds as antimicrobial agents (Prajapati et al., 2014).

Synthesis of Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones

A study on the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones explored their potential as antimicrobial agents. The research found excellent activity against tested microorganisms, suggesting the utility of these compounds in microbial resistance management (Farghaly & Hassaneen, 2013).

properties

IUPAC Name

4-[7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O/c16-12-3-1-11(2-4-12)13-5-6-17-14-18-15(19-21(13)14)20-7-9-22-10-8-20/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGJRZLONUTTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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